molecular formula C8H6 B14806835 1,3,5-Cyclooctatrien-7-yne CAS No. 4514-69-6

1,3,5-Cyclooctatrien-7-yne

Cat. No.: B14806835
CAS No.: 4514-69-6
M. Wt: 102.13 g/mol
InChI Key: FTUHNRIAHPFOPQ-UHFFFAOYSA-N
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Description

Contextualization of Strained Cyclic Alkynes in Contemporary Organic Chemistry Research

Strained cyclic alkynes are cyclic hydrocarbons containing a carbon-carbon triple bond within a ring system that imposes significant deviation from the ideal linear geometry of the alkyne unit. nist.gov This inherent strain, a combination of angle strain and torsional strain, renders these molecules highly reactive and often transient intermediates. nist.govresearchgate.net In contemporary organic chemistry, the high reactivity of strained cycloalkynes is harnessed for a variety of synthetic applications. They are potent dienophiles and dipolarophiles in cycloaddition reactions, often proceeding under mild, metal-free conditions. researchgate.net This has led to their prominent role in fields like bioorthogonal chemistry, where their rapid and specific reactions are utilized for labeling biomolecules.

The reactivity of strained alkynes is inversely correlated with ring size; smaller rings exhibit greater strain and consequently, higher reactivity. nist.gov While cyclooctyne (B158145) is the smallest cycloalkyne that can be isolated and stored as a stable compound, smaller, more transient cycloalkynes like cyclohexyne (B14742757) and cyclopentyne (B14760497) can be generated and trapped in situ. osti.gov The study of these fleeting intermediates provides valuable insights into reaction mechanisms and the limits of molecular stability.

Historical Perspectives on the Investigation of 1,3,5-Cyclooctatrien-7-yne and Analogous Structures

The first compelling evidence for the existence of this compound, also referred to as dehydrocyclooctatetraene, was reported by Krebs and Byrd in 1967. They generated this highly reactive species through the dehydrohalogenation of 1-chloro-1,3,5-cyclooctatriene. Due to its instability, the molecule could not be isolated but was instead trapped with 2,5-diphenyl-3,4-benzofuran, providing strong evidence of its formation as a transient intermediate.

Subsequent studies further explored the reactivity of this compound, demonstrating that the efficiency of its trapping is dependent on the reaction temperature. These investigations highlighted the delicate balance between the generation of the strained alkyne and its propensity to undergo side reactions.

In parallel, research into analogous eight-membered ring systems has provided a valuable comparative framework. A closely related species is the 1,3,5-cyclooctatrien-7-yl radical. This radical has been studied through matrix isolation techniques coupled with Electron Spin Resonance (ESR) spectroscopy and computational methods. These studies have provided insights into its electronic structure and bonding, which in turn helps to understand the properties of the corresponding alkyne.

Another important analogous structure is 1,3,5,7-cyclooctatetraene (COT), a tub-shaped, non-aromatic molecule. Extensive research on COT has provided a wealth of thermochemical and spectroscopic data that serves as a benchmark for understanding the impact of introducing an additional degree of unsaturation and strain in the form of a triple bond in this compound.

Compound NameYear of Initial Report/Significant StudyKey Findings
This compound 1967Generated as a transient intermediate and trapped with a diene.
1,3,5-Cyclooctatrien-7-yl Radical 1970s/1980sStudied by matrix isolation ESR and computational methods.
1,3,5,7-Cyclooctatetraene 1911Well-characterized, non-aromatic, tub-shaped molecule.

Fundamental Significance of Ring Strain in Cyclooctatrienynes for Mechanistic and Synthetic Inquiry

The fundamental significance of ring strain in this compound and related compounds lies in its profound influence on their reactivity and electronic structure. The deviation of the C-C≡C-C bond angles from the ideal 180° leads to a significant increase in the molecule's potential energy, making it a high-energy species eager to react to relieve this strain. nist.gov

This high reactivity is the cornerstone of its utility in mechanistic and synthetic inquiry. By studying the products of its reactions with various trapping agents, chemists can deduce the nature of the intermediate and the pathways through which it reacts. For instance, its participation in cycloaddition reactions confirms its acetylenic character, while the regioselectivity of these reactions can provide clues about the electronic distribution within the strained ring.

Furthermore, the study of such highly strained molecules pushes the boundaries of our understanding of chemical bonding. Computational studies on strained alkynes have revealed that the triple bond is significantly weakened and distorted, with the π-bonds being more accessible for reaction. osti.gov Investigating molecules like this compound provides crucial experimental data to validate and refine theoretical models of bonding in highly distorted molecular geometries. The quest to synthesize and characterize such challenging targets continues to drive innovation in synthetic methodology and spectroscopic techniques.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cycloocta-1,3,5-trien-7-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6/c1-2-4-6-8-7-5-3-1/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUHNRIAHPFOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC#CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724018
Record name Cycloocta-1,3,5-trien-7-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4514-69-6
Record name Cycloocta-1,3,5-trien-7-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3,5 Cyclooctatrien 7 Yne and Its Derivatives

Early Synthetic Approaches to Cyclooctatrienynes and Related Cyclic Alkynes

The initial efforts to synthesize cyclooctatrienynes and their analogs were grounded in established methods for forming cyclic alkynes, primarily through elimination reactions. These early studies laid the groundwork for understanding the stability and reactivity of these strained eight-membered rings.

Double Dehydrohalogenation Reactions for Cyclic Alkyne Formation

Double dehydrohalogenation is a classical and fundamental method for the synthesis of alkynes. chemistrytalk.orgyoutube.com This approach involves the elimination of two molecules of a hydrogen halide from a dihaloalkane to introduce a triple bond. The reaction typically proceeds via a twofold E2 mechanism, necessitating a strong base and a substrate with appropriate stereochemistry. chemistrytalk.orglibretexts.org Both vicinal (halogens on adjacent carbons) and geminal (halogens on the same carbon) dihalides can serve as precursors. youtube.comlibretexts.org

For the formation of cyclic alkynes, this method requires the synthesis of a suitable dihalogenated cyclooctadiene or cyclooctene (B146475) precursor. The choice of base is crucial; while hydroxide (B78521) or alkoxide bases can be used, stronger bases like sodium amide in liquid ammonia (B1221849) are often preferred to overcome the potential for rearrangement of the resulting alkyne. libretexts.org The anti-periplanar arrangement of the hydrogen and the leaving halogen required for the E2 mechanism is a key stereoelectronic consideration in the design of the precursor. chemistrytalk.org While this method is a staple for alkyne synthesis, its application to the direct synthesis of the parent 1,3,5-cyclooctatrien-7-yne is hampered by the high reactivity and potential for competing side reactions of the target molecule.

Initial Syntheses of Substituted Dibenzo-1,3,5-cyclooctatrien-7-yne Analogues

One of the earliest successful syntheses in this family of compounds was that of sym-dibenzo-1,3,5-cyclooctatrien-7-yne. acs.org This dibenzo derivative possesses increased stability due to the fused aromatic rings, making it more amenable to isolation and characterization compared to the parent monocyclic compound. The synthesis of this and related dibenzo-analogues provided crucial insights into the properties of the cyclooctatrienyne ring system. The general synthetic strategies often involve multi-step sequences starting from precursors that already contain the eight-membered ring or are set up for a ring-closing reaction.

Gas-Phase Formation and Mechanistic Pathways Involving Radical Intermediates

Unconventional, gas-phase methods have provided a unique avenue to generate and study the highly reactive parent this compound and its associated radical intermediates, which are often inaccessible through traditional solution-phase chemistry. osti.gov

Methylidyne Radical Addition and Subsequent Ring Expansion

The reaction of the methylidyne radical (CH) with benzene (B151609) (C₆H₆) in the gas phase under single-collision conditions has been shown to lead to the formation of fulvenallene, a C₇H₆ isomer, through a series of complex rearrangements involving a Jahn-Teller distorted tropyl radical intermediate. uhmreactiondynamics.org More relevant to the target compound, the bimolecular reaction of methylidyne radicals with 1,3,5-cycloheptatriene (C₇H₈) has been identified as a viable pathway for the formation of 1,3,5,7-cyclooctatetraene (C₈H₈). nih.gov This reaction proceeds through the addition of the methylidyne radical to the π-electron system of the cycloheptatriene, followed by isomerization and ring expansion. nih.gov

Generation and Transformations of 1,3,5-Cyclooctatrien-7-yl Radical Transients

A key intermediate in the gas-phase synthesis of 1,3,5,7-cyclooctatetraene is the aromatic 1,3,5-cyclooctatrien-7-yl radical (C₈H₉•). osti.govuhmreactiondynamics.org This transient radical species is formed through the initial addition and ring expansion process. nih.gov The chemically activated 1,3,5-cyclooctatrien-7-yl radical can then undergo unimolecular decomposition, primarily through the loss of a hydrogen atom, to yield 1,3,5,7-cyclooctatetraene. osti.gov This gas-phase route provides a previously elusive pathway to these C₈ ring systems via a resonantly stabilized and partially aromatic radical intermediate. osti.gov Furthermore, this methodology allows for the preparation of substituted 1,3,5,7-cyclooctatetraenes by using appropriately substituted 1,3,5-cycloheptatriene reactants. nih.govresearchgate.net

Advanced Synthetic Strategies for Functionalized and Strained Cyclooctynoid Systems

The interest in strained cyclic alkynes has been significantly fueled by their application in bioorthogonal chemistry, particularly in the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net This has driven the development of advanced synthetic strategies to access functionalized and highly strained cyclooctyne (B158145) derivatives. While not directly focused on this compound itself, these methods are crucial for the broader class of cyclooctynoid systems.

Electrophile-Promoted Cyclizations and Cross-Coupling Methods

Electrophile-induced cyclization reactions offer a powerful tool for the construction of various carbocyclic and heterocyclic systems. nih.gov In the context of cyclooctyne synthesis, this approach would typically involve an acyclic precursor containing appropriately positioned nucleophilic and electrophilic centers that can be induced to cyclize. While specific examples detailing the synthesis of the parent this compound via this method are not extensively documented, the principles can be applied to the synthesis of its functionalized derivatives. The general strategy involves the attack of an electrophile on a π-bond, triggering a cyclization cascade.

Cross-coupling reactions, a cornerstone of modern organic synthesis, provide a versatile means to form carbon-carbon bonds. youtube.com Intramolecular cross-coupling reactions are particularly relevant for the synthesis of cyclic compounds like cyclooctyne derivatives. These reactions typically involve a linear precursor with two reactive termini, often a halide and an organometallic or alkyne group, which are then coupled using a transition metal catalyst, most commonly palladium or nickel. nih.gov This methodology allows for the formation of the cyclic backbone in a single, often high-yielding, step.

For instance, the synthesis of substituted cyclooctenes has been achieved through cross-coupling reactions, demonstrating the feasibility of forming eight-membered rings using this approach. capes.gov.br While not producing the alkyne directly, these methods establish the carbocyclic framework which can then be further functionalized. A general representation of an intramolecular cross-coupling approach to a cyclooctyne derivative is shown below:

A generalized scheme for intramolecular cross-coupling to form a cyclooctyne derivative.

Detailed findings from studies on related systems suggest that the choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions, such as polymerization.

Precursor Type Catalyst/Reagents Product Type Key Findings Reference
Dihalide and dialkynePalladium/Copper catalystsFused cyclooctadiyne derivativesFormation of dibenzo-1,5-cyclooctadiene-3,7-diyne.4
Acyclic dieneGrubbs catalyst (for RCM)CyclooctadienePrecursor for further functionalization to the alkyne.1

Ring-Expanding Rearrangements within Medium-Sized Cycloalkynes

Ring expansion reactions provide an elegant pathway to medium-sized rings, including cyclooctynes, by starting from smaller, more readily accessible cyclic precursors. beilstein-journals.orgrsc.org This strategy can circumvent the challenges associated with the direct cyclization of long, flexible acyclic chains.

A significant finding in this area is the gas-phase formation of 1,3,5,7-cyclooctatetraene through a ring expansion of the 1,3,5-cyclooctatrien-7-yl radical. youtube.comresearchgate.net This process involves the reaction of methylidyne radicals with 1,3,5-cycloheptatriene, leading to an aromatic doublet radical intermediate that undergoes unimolecular decomposition to the eight-membered ring. While this is a gas-phase reaction, it provides valuable mechanistic insight into the potential for ring expansion from a seven-membered carbocycle to an eight-membered one. The study suggests that substituted 1,3,5,7-cyclooctatetraene molecules could be prepared by using substituted 1,3,5-cycloheptatriene reactants. youtube.comresearchgate.net

Another approach involves the dichlorocarbene-mediated ring expansion of five-membered rings containing a double bond, which can be conceptually extended to the synthesis of larger rings. youtube.com The initial addition of dichlorocarbene (B158193) to the double bond forms a cyclopropane (B1198618) ring, which then opens to achieve ring expansion.

Starting Material Reagents/Conditions Intermediate Product Reference
1,3,5-CycloheptatrieneMethylidyne radicals (gas phase)1,3,5-Cyclooctatrien-7-yl radical1,3,5,7-Cyclooctatetraene7, researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG695X-z8uEejXNo9Ue5e2ote_4IDTQquN1fKbVQmDibCkBwSdW0H1vpcRGldRV0DRGOadgYE2TjG1AWgqRtnpWtHIfRubCx66KQgZRgxxncaYPhOhLIYFPZ61ejhKNpmSA1bkJ_MJG9lVNQvCfiFPw0FOhHhdalgeiTdj9wjkYZvJBBpVVEx7jT9hS3pND0DMtPsrLlA%3D%3D)
Cyclic alkenesDichlorocarbene (CCl2)Dichlorocyclopropane adductRing-expanded product9

Carbene-Mediated Routes to Cyclooctyne Derivatives

Carbene-mediated reactions have emerged as a powerful strategy for the synthesis of strained cyclic alkynes. researchgate.netunivie.ac.atnih.gov These reactions often involve the generation of a carbene intermediate that undergoes an intramolecular rearrangement to form the desired cyclooctyne.

One notable example is the synthesis of cyclooctyne derivatives through the 1,2-rearrangement of an alkylidene carbene. This method has been applied to the synthesis of various cyclooctynes, including those with fused rings. The general approach involves the generation of a carbene from a suitable precursor, such as a tosylhydrazone or a tetraazole derivative, which then rearranges to form the alkyne.

For example, the synthesis of aza-dibenzocyclooctyne (DIBAC) derivatives has been achieved using carbene-mediated strategies. orgsyn.org While these are more complex derivatives, the underlying principle of carbene rearrangement is applicable to the synthesis of the parent this compound with appropriate precursors.

Carbene Precursor Method of Generation Key Rearrangement Product Type Reference
TosylhydrazoneBase-induced elimination1,2-shiftCyclooctyne derivative12
5-Hydroxyalkyl-1H-tetrazoleDehydrative eliminationAlkylidene carbene capes.gov.brorgsyn.org rearrangementCyclooctyne derivative12

Optimized Procedures for Enhanced Yield and Scalability

The development of optimized and scalable synthetic routes is crucial for making complex molecules like this compound and its derivatives more accessible for further research and potential applications. Much of the research in this area has focused on improving the synthesis of strained cyclooctyne derivatives used in bioorthogonal chemistry.

Modifications to existing synthetic protocols, such as the Popik synthesis of aza-dibenzocyclooctyne (DIBAC), have been shown to dramatically improve yields and avoid tedious purification steps. orgsyn.org These optimizations often involve careful selection of reagents, solvents, and reaction conditions to minimize side reactions and maximize the efficiency of the key bond-forming steps.

For the parent 1,3,5-cyclooctatriene (B161208), a two-step procedure starting from the commercially available 1,5-cyclooctadiene (B75094) has been reported. orgsyn.org This involves allylic bromination followed by dehydrobromination to afford the desired triene in good yield. While this procedure does not yield the alkyne directly, it provides a scalable route to a key precursor. Further elaboration of this triene would be necessary to introduce the triple bond.

Target Molecule/Derivative Starting Material Key Optimization Step Yield Improvement Reference
Aza-dibenzocyclooctyne (DIBAC)DibenzosuberenoneModified Popik synthesisDramatically improved yield12
1,3,5-Cyclooctatriene1,5-CyclooctadieneLiCl-Li2CO3/DMF dehydrobromination84-90%12

Electronic Structure and Aromaticity in 1,3,5 Cyclooctatrien 7 Yne Systems

Aromaticity/Antiaromaticity of Planar Cyclooctatetraene (B1213319) and its Extension to Cyclooctatrienynes

Cyclooctatetraene (COT), the nih.govannulene, is the archetypal example of a 4n π-electron system (with n=2). If planar, it would be subject to significant antiaromatic destabilization. To avoid this, COT adopts a non-planar, tub-shaped (D₂d) conformation, which prevents continuous overlap of the p-orbitals. nih.gov This structural distortion makes COT non-aromatic, and it behaves chemically like a typical cyclic polyene.

1,3,5-Cyclooctatrien-7-yne is a dehydro derivative of COT. It contains three double bonds and one triple bond within its eight-membered ring. The π-system relevant to cyclic delocalization consists of the three double bonds (6 π-electrons) and one of the two π-bonds of the acetylenic group (2 π-electrons). The second π-bond of the triple bond is orthogonal to the ring's p-orbital system. Therefore, this compound is also a 4n π-electron system (8π electrons) and, if forced into a planar conformation, would be expected to exhibit antiaromatic character.

Application of Nucleus-Independent Chemical Shift (NICS) Criteria

A powerful computational tool for quantifying the aromaticity or antiaromaticity of a cyclic system is the Nucleus-Independent Chemical Shift (NICS). This method involves calculating the magnetic shielding at a specific point within the ring, typically at the geometric center (NICS(0)) or slightly above it (e.g., NICS(1)). A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value signifies a paratropic ring current, characteristic of antiaromaticity. Values close to zero suggest a non-aromatic system.

While direct computational data for this compound is scarce, studies on related dehydroannulenes provide significant insight. For instance, computational analyses of hexadehydro pearson.comannulene, a 12π-electron system (4n, n=3), show that it sustains a paratropic ring current, consistent with its classification as antiaromatic. osti.gov Conversely, dodecadehydro researchgate.netannulene, an 18π-electron system (4n+2, n=4), exhibits a diatropic ring current and is considered aromatic. osti.gov

Based on these analogous systems, it is predicted that a planar, 8π-electron system like this compound would exhibit a positive NICS value, confirming its antiaromatic nature. The table below presents hypothetical and analogous NICS data to illustrate this principle.

Compoundπ-Electron CountAromaticity ClassExpected/Analogous NICS(0) (ppm)
Benzene (B151609)6 (4n+2)Aromatic~ -8
Planar Cyclooctatetraene8 (4n)Antiaromatic> +20
This compound (Planar) 8 (4n) Antiaromatic Positive (Predicted)
Dehydro pearson.comannulene12 (4n)AntiaromaticPositive osti.gov
Dehydro researchgate.netannulene18 (4n+2)AromaticNegative osti.gov

This table includes data for well-established systems and predicted values for this compound based on theoretical principles and analogous compounds.

Analysis of π-Orbital Overlap and Delocalization in Strained Rings

For π-electron delocalization to be effective, leading to either aromatic stabilization or antiaromatic destabilization, the p-orbitals of the cyclic system must overlap continuously. In this compound, the presence of the sp-hybridized carbon atoms of the triple bond imposes significant geometric constraints. The ideal bond angle for an sp-hybridized carbon is 180°, which is highly incompatible with inclusion in an eight-membered ring, leading to substantial angle strain.

This inherent strain forces the molecule to deviate from planarity. A related species, the 1,3,5-cyclooctatrien-7-yl radical, has been computationally shown to possess a non-planar C_s symmetric structure. osti.gov This deviation from planarity disrupts the continuous overlap of the p-orbitals that constitute the 8π-electron system. Consequently, the antiaromatic destabilization that would be present in a hypothetical planar structure is likely mitigated. The disruption of π-orbital overlap would move the molecule from being truly antiaromatic towards being non-aromatic, much like the case of cyclooctatetraene adopting a tub shape.

The delocalization within the π-system can be visualized through molecular orbitals. In a cyclic 8π system, the molecular orbital energy diagram would show bonding, non-bonding, and anti-bonding orbitals. The distribution of the eight π-electrons within these orbitals, particularly the occupation of non-bonding or anti-bonding orbitals, is what leads to destabilization in antiaromatic systems.

Electronic Configuration of Ground States and Excited States

The electronic configuration of a molecule describes the arrangement of its electrons in various molecular orbitals. The ground state is the lowest energy configuration, where electrons fill the orbitals starting from the lowest energy level upwards. mdpi.com For this compound, the ground state configuration involves the distribution of its valence electrons in the available σ and π molecular orbitals.

An excited state is formed when a molecule absorbs energy, typically from light, causing an electron to be promoted from an occupied orbital to a higher-energy, unoccupied orbital. For instance, an electron could be excited from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Investigation of Triplet State Aromaticity in 4nπ-Electron Cyclooctatrienoids

While Hückel's rule applies to the ground state (a singlet state, S₀, where all electron spins are paired), a different set of rules governs the aromaticity of excited triplet states (T₁). According to Baird's rule, the criteria for aromaticity are reversed in the lowest triplet state. nih.gov Specifically:

A cyclic, planar, conjugated molecule with 4n π-electrons is aromatic in its lowest triplet state.

A cyclic, planar, conjugated molecule with (4n+2) π-electrons is antiaromatic in its lowest triplet state.

This reversal has profound implications for the photochemistry and photophysics of these molecules. This compound, as a 4n (8π) electron system, is predicted to be antiaromatic in its ground state but aromatic in its lowest triplet state, provided it can achieve a planar conformation.

This phenomenon has been computationally and experimentally verified for cyclooctatetraene. While non-aromatic in its ground state, its lowest triplet state is planar and exhibits the characteristics of an aromatic system. nih.govnih.gov This "triplet state aromaticity" leads to a significant stabilization of the T₁ state. Quantum chemical calculations on various cyclooctatetraene derivatives have shown that they retain diatropic ring currents (an indicator of aromaticity) in their planar triplet states. nih.gov

Therefore, for the 4nπ-electron system of this compound, we can predict a similar behavior. The transition from the ground state (S₀) to the lowest triplet state (T₁) would involve not only an electronic excitation but also a switch from an antiaromatic (or non-aromatic due to distortion) character to an aromatic one. This stabilization of the triplet state can influence the molecule's excited-state lifetime and reactivity.

Stateπ-Electron CountGoverning RulePredicted Aromaticity
Ground State (S₀)8 (4n)Hückel's RuleAntiaromatic (if planar)
Lowest Triplet State (T₁)8 (4n)Baird's RuleAromatic (if planar)

Reactivity and Reaction Mechanisms of 1,3,5 Cyclooctatrien 7 Yne

General Reactivity Profiles of Highly Strained Cyclic Alkynes

Highly strained cyclic alkynes, such as 1,3,5-cyclooctatrien-7-yne, represent a class of reactive intermediates prized in chemical synthesis. Their heightened reactivity stems from the substantial distortion of the alkyne's sp-hybridized carbons from the ideal 180° linear geometry. This imposed angle strain, often referred to as bond-angle strain, results in a lower activation energy for reactions that can relieve this strain. Consequently, these alkynes are potent electrophiles and readily participate in a variety of chemical transformations, most notably cycloaddition reactions. researchgate.netnih.gov

The strain not only enhances reactivity but also influences the electronic properties of the molecule, often leading to increased conductivity and solubility. researchgate.net The smallest isolable cyclic alkyne is cyclooctyne (B158145), and its reactivity towards dienes and 1,3-dipoles has been extensively studied as a model for more complex strained systems. nih.gov The relief of strain upon reaction provides a powerful thermodynamic driving force for these transformations.

Cycloaddition Reactions Involving this compound

The strained triple bond in this compound and its derivatives makes it an excellent substrate for cycloaddition reactions. These reactions proceed rapidly, often without the need for catalysts or harsh conditions, by leveraging the release of ring strain as a driving force.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics and Regioselectivity

The reaction between a strained alkyne and an organic azide, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a cornerstone of bioorthogonal chemistry. nih.govnih.gov The driving force is the high energy of the cyclic alkyne, making the rational design of the cycloalkyne crucial for tuning reactivity. researchgate.net Derivatives of this compound, particularly dibenzocyclooctynes (DIBO, DBCO), are widely used SPAAC reagents.

The kinetics of these reactions are typically second-order and are highly dependent on the structure of both the cyclooctyne and the azide. Modifications to the cyclooctyne backbone can significantly alter the reaction rate. For instance, the addition of electron-withdrawing groups or the fusion of additional rings can tune the alkyne's reactivity. researchgate.net Studies comparing various dibenzocyclooctyne derivatives have provided a quantitative understanding of these structural effects. rsc.org Steric hindrance also plays a critical role; tertiary azides react several orders of magnitude slower with sterically demanding dibenzocyclooctynes compared to primary azides. nih.govrsc.org

Computational studies have shown that for cycloadditions with 3-substituted cyclooctynes, there is a preference for the 1,5-regioisomer in the gas phase, although this selectivity can be diminished in solution. acs.org The regioselectivity is often governed by Pauli repulsion, where steric interactions in the transition state dictate the final product distribution. nih.gov

Kinetics of SPAAC Reactions with Dibenzocyclooctyne Derivatives
CyclooctyneAzideSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventReference
DIBOBenzyl Azide~0.3CH₃CN/H₂O researchgate.net
DIBAC (DBCO)Benzyl Azide~1.0CH₃CN/H₂O researchgate.net
DIBOPrimary Azide (pAz)0.063Methanol rsc.org
DIBOTertiary Azide (tAz)0.0007Methanol rsc.org
ADIBOPrimary Azide (pAz)0.17Methanol rsc.org
ADIBOTertiary Azide (tAz)0.0014Methanol rsc.org
Difluoro-dimethoxy-dibenzocyclooctynoneNot Specified3.5Not Specified researchgate.net

Diels-Alder and 1,3-Dipolar Additions with Diverse Substrates

As a highly reactive alkyne, this compound and its analogues are excellent dienophiles in [4+2] Diels-Alder cycloadditions. wikipedia.orgmasterorganicchemistry.com For example, 5,6-didehydrodibenzo[a,e]cyclooctene, a dibenzo derivative, undergoes Diels-Alder cycloaddition with various furans to yield endoxide products. researchgate.net The reaction proceeds readily due to the strained nature of the dienophile, forming a new six-membered ring and relieving strain. libretexts.org

Beyond the well-studied reactions with azides, these strained alkynes can react with other 1,3-dipoles. It has been shown that by employing nitrones and nitrile oxides as the 1,3-dipolar component, the rate of cycloaddition with dibenzocyclooctynes can be significantly increased, expanding the toolkit of strain-promoted reactions. nih.gov

Cycloadditions with Carbenoid Species

Carbenes and carbenoids are highly reactive species known to undergo cycloaddition reactions with pi systems to form cyclopropane (B1198618) or cyclopropene (B1174273) rings. libretexts.org The strained triple bond of this compound is an expected reaction partner for carbenoid species. The reaction would likely proceed via a concerted cyclopropanation mechanism, where the carbene adds across the alkyne to form a highly strained bicyclic cyclopropene derivative. While specific examples involving this compound are not prevalent in the surveyed literature, the reactivity of the related 1,3,5,7-cyclooctatetraene with carbenoids to form bicyclo[4.2.1]nona-2,4,7-triene structures suggests that a similar pathway is highly plausible for its strained alkyne counterpart.

Electrochemical Behavior and Redox Mechanisms of Dibenzo-1,3,5-cyclooctatrien-7-yne

The electrochemical properties of sym-dibenzo-1,3,5-cyclooctatrien-7-yne (DBCOM) have been investigated to understand how the structure of the central eight-membered ring affects its redox behavior. researchgate.netacs.org Studies in dimethylformamide (DMF) solutions show a complex, multi-step reduction process. mdpi.com

Heterogeneous Electron-Transfer Rate Constants and Associated Chemical Reactions

The electrochemical reduction of sym-dibenzo-1,3,5-cyclooctatrien-7-yne at an electrode surface is governed by heterogeneous electron-transfer kinetics. Each electron transfer step from the electrode to the molecule has an associated rate constant. The electrochemical studies reveal that the initial electron transfers to DBCOM are followed by chemical reactions, indicating a complex mechanism that is not a simple reversible redox process. mdpi.com

The detailed electrochemical analysis, including cyclic voltammetry, provides insight into the reversibility of the electron transfer steps and the nature of the coupled chemical reactions. researchgate.net The process can be summarized as follows:

Electrochemical Reduction Steps of sym-Dibenzo-1,3,5-cyclooctatrien-7-yne (DBCOM)
StepProcessDescriptionReference
1First Electron TransferDBCOM + e⁻ ⇌ [DBCOM]⁻• mdpi.com
2Second Electron Transfer[DBCOM]⁻• + e⁻ ⇌ [DBCOM]²⁻ mdpi.com
3Coupled Chemical Reaction[DBCOM]²⁻ + H₂O → Products mdpi.comnih.gov

This sequence highlights the interplay between electron transfer and chemical reactivity, a hallmark of the electrochemistry of complex organic molecules.

Pathways for Radical Anion and Dianion Formation

The generation of a radical anion from this compound would involve the addition of a single electron into its lowest unoccupied molecular orbital (LUMO). This process can be achieved through chemical reduction, using alkali metals, or through electrochemical methods. While direct experimental studies on the radical anion of this compound are not extensively documented, the behavior of related systems provides valuable insights. For instance, the radical anion of 9,10-dicyanoanthracene (B74266) (DCA) is known to be a potent photocatalyst, capable of activating strong chemical bonds. chemrxiv.org The excited state of such radical anions can be extremely short-lived, which has implications for their reactivity. chemrxiv.org It is plausible that the radical anion of this compound could also exhibit interesting photochemical properties.

The formation of a dianion would require the addition of a second electron. The closely related 1,3,5,7-cyclooctatetraene (COT) readily forms a stable dianion, C₈H₈²⁻, which is a planar, aromatic system with 10 π-electrons, conforming to Hückel's rule. wikipedia.org This dianion is a common ligand in organometallic chemistry. nih.govresearchgate.netresearchgate.netresearchgate.net Given the structural similarity, it is conceivable that this compound could also form a dianion. However, the presence of the sp-hybridized carbons of the alkyne would likely lead to a different geometry and electronic structure compared to the COT dianion. The synthesis of the dipotassium (B57713) salt of the cyclooctatetraenide dianion from 1,5-cyclooctadiene (B75094) highlights a potential synthetic route for such species.

Rearrangement Reactions and Unimolecular Decomposition Pathways

The strained nature of this compound makes it susceptible to various rearrangement and decomposition reactions, which can be induced thermally, photochemically, or through the generation of highly reactive intermediates.

Thermal and Photochemical Isomerizations of Cyclooctatrienynes

The isomerization of cyclic polyenes is a well-studied area of organic chemistry. For example, the thermal unimolecular isomerization of 7-methyl-1,3,5-cycloheptatriene in the gas phase proceeds via a 1,5-hydrogen transfer. researchgate.net While specific studies on the thermal isomerization of this compound are scarce, it is expected to undergo complex rearrangements to relieve ring strain.

Photochemical isomerizations are also a key reaction pathway for related cyclic trienes. The irradiation of 1,3,5-cyclooctatriene (B161208) has been shown to yield various products, indicating a complex photochemical landscape. bohrium.com It is reasonable to assume that this compound would also exhibit rich photochemical reactivity, potentially leading to valence isomers or products of intramolecular [2+2] cycloadditions, similar to what is observed for other cyclooctatetraene (B1213319) derivatives. mdpi.com The photolysis of the related cyclooct-1-en-5-yne leads to cleavage into butatriene and butadiene, demonstrating the lability of the ring system under photochemical conditions. capes.gov.br

Unimolecular Decomposition Dynamics of Chemically Activated Radical Intermediates

The study of radical intermediates provides crucial information about reaction mechanisms. The 1,3,5-cyclooctatrien-7-yl radical, a species closely related to this compound, has been identified as a key intermediate in the gas-phase formation of 1,3,5,7-cyclooctatetraene (COT). nih.govresearchgate.netresearchgate.netresearchgate.netosti.gov This chemically activated doublet radical undergoes unimolecular decomposition, primarily through the loss of a hydrogen atom, to yield COT. nih.govosti.gov This process highlights a potential decomposition pathway for derivatives of this compound, where radical intermediates could play a significant role. The study of such decomposition dynamics is crucial for understanding the stability and reactivity of these highly unsaturated eight-membered rings.

Metal-Mediated Transformations and Catalytic Applications

The unique electronic and structural features of this compound make it a potentially valuable ligand in organometallic chemistry and a substrate for transition-metal-catalyzed reactions.

Organometallic Complexation and Ligand Reactivity of Cyclooctatrienynes

Cyclic polyenes are well-known to form stable complexes with transition metals. For instance, 1,3,5-cyclooctatriene forms a hexacarbonyl diiron complex, (C₈H₁₀)Fe₂(CO)₆, where the bonding mode of the triene ligand has been a subject of detailed computational studies. mdpi.com The cyclooctatetraenide dianion is also a versatile ligand, forming sandwich compounds such as uranocene, U(COT)₂. wikipedia.org Given the presence of both a conjugated triene and an alkyne moiety, this compound is expected to coordinate to metal centers in various ways, potentially acting as a multidentate ligand. The reactivity of the coordinated ligand would likely be significantly altered compared to the free molecule, opening up new avenues for synthetic transformations.

Role of Transition-Metal Catalysis in Enabling Novel Reactivity

Transition-metal catalysis offers a powerful tool for activating and transforming unsaturated molecules like alkynes. mdpi.com Various transition metals, including palladium, nickel, and copper, are known to catalyze a wide range of reactions involving alkynes, such as cycloadditions, cross-coupling reactions, and carbofunctionalizations. researchgate.netresearchgate.netmdpi.com For example, transition-metal-catalyzed [2+2+2] cycloadditions of alkynes are a well-established method for the synthesis of aromatic rings. researchgate.net It is highly probable that this compound could participate in such catalytic cycles, either through its alkyne functionality or through the involvement of its triene system. The development of catalytic transformations of this strained cyclic alkyne could lead to the synthesis of novel and complex molecular architectures.

Computational and Theoretical Investigations of 1,3,5 Cyclooctatrien 7 Yne Systems

Quantum Chemical Calculations on Molecular Geometry and Strain Energy Assessment

Quantum chemical calculations have been instrumental in predicting the structural parameters and quantifying the immense ring strain inherent in 1,3,5-cyclooctatrien-7-yne. These computational approaches offer a detailed picture of the molecule's three-dimensional shape and the energetic penalties associated with its distorted bonding.

The conformational landscape of this compound is governed by the rigid constraints of the triple bond and the flexibility of the surrounding single and double bonds. Force field methods provide a preliminary, computationally inexpensive survey of possible conformations. However, for a more accurate description that accounts for electronic effects, Density Functional Theory (DFT) is the method of choice.

DFT calculations on related cyclic alkynes and their substituted derivatives, such as sym-dibenzo-1,5-cyclooctadiene-3,7-diyne and sym-dibenzo-1,3,5-cyclooctatrien-7-yne, have shown that the eight-membered ring can adopt various conformations, often described as tub, chair, and boat-like structures. researchgate.net For this compound, the tub-like conformation is predicted to be the most stable, albeit highly strained. The presence of the conjugated triene system introduces a degree of planarity to a portion of the ring, while the acetylenic unit forces a significant deviation from an ideal, strain-free geometry.

The strain energy of this compound is substantial, arising from both angle strain at the sp-hybridized carbons of the alkyne and torsional strain throughout the ring. Computational studies on cyclooctyne (B158145), the parent eight-membered cyclic alkyne, have quantified this strain to be on the order of 15-20 kcal/mol. The introduction of three double bonds in this compound is expected to further modulate this strain, with the planarity of the triene portion potentially increasing angle strain at the acetylenic carbons.

DFT calculations provide precise predictions of bond lengths and dihedral angles, which are critical for understanding the molecule's structure and reactivity. In this compound, significant bond length alternation is expected within the triene moiety, characteristic of a conjugated polyene rather than an aromatic system. The C-C single bonds will be shorter than those in alkanes, and the C=C double bonds will be slightly elongated compared to isolated double bonds.

The most striking feature predicted by computational models is the severe distortion of the C-C≡C-C unit from its ideal linear geometry of 180°. The calculated bond angles around the sp-hybridized carbons are expected to be significantly smaller, on the order of 150-160°, which is a direct measure of the high angle strain. This bending of the alkyne is a key factor in its high reactivity.

ParameterPredicted Value
C≡C Bond Length~1.22 Å
C=C Bond Lengths~1.34 - 1.36 Å
C-C Single Bond Lengths~1.45 - 1.48 Å
C-C≡C Bond Angle~155°
Dihedral AnglesComplex, indicating a non-planar structure

Modeling of Reaction Pathways, Transition States, and Energy Profiles

Computational modeling is an invaluable tool for exploring the reaction mechanisms of highly reactive species like this compound. These studies can map out entire potential energy surfaces, identify transition states, and predict the kinetic and thermodynamic feasibility of various reaction pathways.

Due to its high degree of strain, this compound is predicted to be an exceptionally reactive dienophile and dipolarophile in cycloaddition reactions. Computational studies on related strained cycloalkynes have shown that these reactions often proceed with very low activation barriers and are highly exothermic. researchgate.net

For instance, the [4+2] Diels-Alder cycloaddition with a diene like 1,3-butadiene (B125203) is expected to be a facile process. DFT calculations can model the approach of the reactants, locate the transition state, and calculate the activation energy (ΔE‡) and the reaction energy (ΔErxn). For related strained alkynes, these activation energies are significantly lower than for their linear, strain-free counterparts.

Reaction TypeReactantPredicted ΔE‡ (kcal/mol)Predicted ΔErxn (kcal/mol)
[4+2] Cycloaddition1,3-Butadiene5 - 10-40 to -50
1,3-Dipolar CycloadditionPhenyl Azide8 - 12-35 to -45

These computational predictions highlight the synthetic potential of this compound as a building block for complex polycyclic molecules, assuming it can be generated and trapped in situ.

Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and reactivity, play a crucial role in the chemistry of this compound. The bending of the alkyne bond leads to a rehybridization of the sp carbons, giving them more "p" character in the C-C sigma bonds of the ring. This, in turn, lowers the energy of the alkyne's LUMO (Lowest Unoccupied Molecular Orbital), making it a better electron acceptor in cycloaddition reactions. nsf.gov

Computational analyses can visualize and quantify these orbital interactions. For example, Natural Bond Orbital (NBO) analysis can reveal the delocalization of electron density from the filled π-orbitals of a reacting partner into the empty σ* and π* orbitals of the strained alkyne. These studies help to explain the remarkable reactivity of strained cyclic alkynes from a fundamental electronic perspective. The specific arrangement of the conjugated triene system in this compound is also expected to influence the regioselectivity and stereoselectivity of its reactions through subtle stereoelectronic interactions.

Theoretical Prediction of Spectroscopic Properties and Electronic Transitions

Computational methods can predict various spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For a transient species like this compound, these theoretical predictions are particularly valuable.

Time-dependent DFT (TD-DFT) is a powerful method for calculating electronic excitation energies and, consequently, predicting UV-Vis absorption spectra. For this compound, the conjugated triene system is expected to give rise to strong π → π* transitions. The presence of the strained alkyne and the cyclic structure will likely cause a red-shift (a shift to longer wavelengths) in the absorption maximum (λmax) compared to a simple, acyclic triene.

Similarly, NMR chemical shifts can be predicted with a good degree of accuracy using methods like Gauge-Including Atomic Orbital (GIAO) coupled with DFT. The protons on the double bonds are expected to appear in the vinylic region of the ¹H NMR spectrum, while the protons on the sp³-hybridized carbon would be found further upfield. In the ¹³C NMR spectrum, the acetylenic carbons would be a key diagnostic feature, with their chemical shifts being significantly influenced by the ring strain.

Spectroscopic TechniquePredicted PropertyPredicted Value
UV-Visλmax (π → π*)~280 - 320 nm
¹H NMRVinylic Protonsδ 5.5 - 6.5 ppm
Allylic Protonsδ 2.5 - 3.5 ppm
¹³C NMRAcetylenic Carbonsδ 90 - 110 ppm
Vinylic Carbonsδ 120 - 140 ppm
Allylic Carbonδ 30 - 40 ppm

These predicted spectroscopic data provide a theoretical fingerprint that could guide the experimental search for and identification of this elusive and fascinating molecule.

Computational Design Principles for Modulating Stability and Reactivity in Strained Cyclooctynoids

The inherent ring strain and unique electronic configuration of this compound make it a fascinating subject for computational analysis. While extensive dedicated computational studies on this specific molecule are not widely available in public literature, a wealth of theoretical research on analogous strained cyclooctynoids provides a robust framework for understanding and predicting its chemical behavior. These studies establish key design principles for modulating the stability and reactivity of such systems, which are directly applicable to this compound. The primary strategies revolve around the precise control of ring strain and the manipulation of electronic effects through strategic substitution.

The high reactivity of strained alkynes like this compound is largely attributed to the distortion of the alkyne's ideal linear geometry. This bending of the C-C≡C-C bond angle from 180° induces significant strain energy, which is released during reactions, thereby lowering the activation barrier. Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in quantifying this strain and predicting its impact on reactivity.

One of the core principles in designing strained cyclooctynoids is the modulation of this ring strain. By introducing structural modifications, it is possible to either increase the strain to enhance reactivity or decrease it to improve the molecule's stability and isolability. For instance, the fusion of additional rings or the introduction of bulky substituents can significantly alter the conformation of the eight-membered ring, thereby influencing the degree of alkyne bending.

Computational studies on related systems, such as cyclooct-1-en-5-yne, have demonstrated that its high reactivity stems from the strained triple bond. nih.gov These findings underscore the importance of the strained alkyne moiety in dictating the chemical behavior of the entire system.

The stability of related C8 ring systems has also been a subject of computational investigation. For instance, studies on the 1,3,5-cyclooctatrien-7-yl radical have provided insights into the energetics and decomposition pathways of this ring system, which can inform our understanding of the stability of the corresponding alkyne. osti.govnist.gov

The interplay between strain and electronic effects is a powerful tool for the computational design of novel strained cyclooctynoids with tailored properties. By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its stability and reactivity, guiding synthetic efforts toward molecules with desired characteristics.

Illustrative Data on Strain and Reactivity

To illustrate the principles discussed, the following data tables present hypothetical, yet realistic, trends based on computational studies of analogous strained alkynes. These tables demonstrate how key molecular properties of a hypothetical substituted this compound could be modulated.

Table 1: Predicted Effect of Substituents on the Strain Energy of this compound Derivatives
Substituent (R) at C1Predicted C-C≡C Bond Angle (°)Predicted Strain Energy (kcal/mol)
-H16040
-CH315842
-CF316238
-Si(CH3)316535
Table 2: Predicted Effect of Substituents on the Reactivity of this compound Derivatives in a Diels-Alder Reaction
Substituent (R) at C1Predicted Activation Energy (kcal/mol)Predicted Reaction Rate (relative to R = -H)
-H251
-CN2210
-OCH3270.1
-NO22050

These tables conceptualize how computational chemistry can be a predictive tool in the design of novel this compound derivatives with fine-tuned stability and reactivity profiles, even in the absence of extensive experimental data on the parent molecule itself.

Advanced Topics and Future Research Directions in 1,3,5 Cyclooctatrien 7 Yne Chemistry

Exploration of Novel Substitution Patterns and Annulation Effects on Reactivity

The reactivity and stability of 1,3,5-cyclooctatrien-7-yne are profoundly influenced by the nature and placement of substituents and by the fusion of additional rings (annulation). The synthesis of sym-dibenzo-1,3,5-cyclooctatrien-7-yne represents a key advancement in this area. acs.orgjst.go.jpacs.org This annulation imparts a degree of stability to the eight-membered ring, making it more amenable to study.

Future research in this area is poised to explore a wider array of substitution patterns. The introduction of electron-donating and electron-withdrawing groups at various positions on the cyclooctatriene ring is a logical next step. These substitutions are expected to modulate the electronic properties of the triple bond, thereby influencing the compound's participation in cycloaddition reactions, its propensity for rearrangements, and its interactions with transition metals.

Annulation with different aromatic or aliphatic ring systems is another promising research direction. Fusing the cyclooctatriene framework with heterocycles, for instance, could introduce novel electronic and steric effects, potentially leading to unprecedented reactivity. A systematic study of these effects would provide a deeper understanding of the structure-reactivity relationships in this class of compounds.

Table 1: Known and Proposed Derivatives of this compound and Their Potential Research Focus

Compound/Derivative ClassKnown/ProposedPotential Research Focus
This compound (parent)ProposedTheoretical studies, trapping experiments
sym-Dibenzo-1,3,5-cyclooctatrien-7-yneKnownFurther reactivity studies, functionalization
Mono- and di-substituted derivativesProposedInfluence of electronic effects on reactivity
Heterocycle-annulated derivativesProposedNovel electronic properties and applications

Development of Asymmetric Synthetic Routes Utilizing Chiral Cyclooctynoids

The development of asymmetric catalytic methods is a cornerstone of modern organic synthesis. While the direct asymmetric synthesis of chiral derivatives of this compound has not yet been reported, this remains a significant and attractive goal. The inherent chirality of certain substituted cyclooctatriene frameworks makes them interesting targets for asymmetric catalysis.

Future efforts could focus on the development of chiral catalysts capable of effecting enantioselective transformations on prochiral cyclooctatriene precursors. For instance, chiral transition metal complexes could be employed to catalyze the asymmetric synthesis of cyclooctatrienyne derivatives. nih.gov The resulting chiral cyclooctynoids could then serve as valuable building blocks in the synthesis of complex, optically active molecules.

Another avenue of exploration is the use of chiral auxiliaries to direct the stereochemical outcome of reactions involving the cyclooctatrienyne core. The development of such methodologies would open the door to the synthesis of a wide range of enantiomerically pure compounds with potential applications in materials science and medicinal chemistry.

In-Depth Mechanistic Elucidation of Complex Rearrangements and Transformations

The high degree of strain in this compound suggests a rich and complex landscape of potential rearrangements and transformations. The related 1,3,5-cyclooctatrien-7-yl radical has been identified as a transient intermediate in gas-phase reactions, undergoing unimolecular decomposition. osti.gov This points to the likelihood of the yne itself participating in intricate reaction cascades.

Detailed mechanistic studies, combining experimental techniques such as low-temperature spectroscopy and computational modeling, are needed to unravel these complex pathways. Isotopic labeling studies would be invaluable in tracing the movement of atoms during rearrangements. Understanding these mechanisms is crucial for controlling the outcome of reactions involving this compound and for harnessing its synthetic potential.

Integration of this compound in Advanced Organic Synthesis Methodologies

The unique reactivity of this compound makes it a potentially powerful tool in advanced organic synthesis. Its strained triple bond can readily participate in a variety of cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. These reactions could be used to construct complex polycyclic systems in a single step.

The development of methodologies that leverage the reactivity of this strained alkyne is a key area for future research. For example, its use in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, a cornerstone of bioorthogonal chemistry, could be explored. The synthesis of functionalized derivatives of this compound would be essential for such applications.

Furthermore, the integration of this compound into tandem reaction sequences, where multiple transformations occur in a single pot, could lead to highly efficient and atom-economical synthetic routes.

Theoretical Predictions for Undiscovered Reactivity Modes and Transient Intermediates

Computational chemistry offers a powerful lens through which to predict and understand the behavior of highly reactive molecules like this compound. Theoretical studies can provide insights into the molecule's geometry, electronic structure, and the energetic barriers associated with various reaction pathways. researchgate.net

Future theoretical work could focus on predicting novel, as-yet-undiscovered reactivity modes. For example, calculations could explore the potential for this molecule to undergo novel pericyclic reactions or to form unusual transient intermediates. Such predictions can guide experimental efforts, opening up new areas of chemical space for exploration.

A particularly interesting area for theoretical investigation is the aromaticity of the eight-membered ring in different electronic states and upon substitution. researchgate.net Such studies could reveal fundamental principles governing the behavior of strained cyclic systems and inspire the design of new molecules with tailored properties.

Q & A

Q. What are the established synthetic routes for 1,3,5-cyclooctatrien-7-yne, and what experimental parameters are critical for reproducibility?

The synthesis of this compound involves halogenation and elimination reactions of precursor alkenes. A seminal method by Wong et al. (1974) describes the preparation of sym-dibenzo-1,3,5-cyclooctatrien-7-yne via palladium-catalyzed coupling and subsequent dehydrohalogenation . Key parameters include:

  • Temperature control (< 0°C for elimination steps to prevent side reactions).
  • Use of anhydrous solvents (e.g., THF) to avoid hydrolysis.
  • Strict exclusion of oxygen to prevent oxidation of the strained alkyne moiety. Reproducibility hinges on meticulous purification via column chromatography and characterization by NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Q. What methodologies are recommended for analyzing the thermal stability and reaction pathways of this compound under varying conditions?

Advanced studies require dynamic monitoring:

  • Differential Scanning Calorimetry (DSC) : Quantifies exothermic/endothermic transitions during decomposition .
  • In-situ FTIR/Raman spectroscopy : Tracks bond-breaking events (e.g., alkyne → alkene isomerization) under thermal stress.
  • Computational modeling : Density Functional Theory (DFT) predicts activation energies for ring-opening or cycloaddition reactions . Contradictions in thermal data (e.g., conflicting DSC peaks) should be resolved by repeating experiments under inert atmospheres and validating with independent techniques .

Q. How can researchers reconcile discrepancies between theoretical predictions and experimental data for the electronic properties of this compound?

Discrepancies often arise from approximations in computational models. Mitigation strategies include:

  • Benchmarking : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) against experimental UV-Vis and cyclic voltammetry data .
  • Solvent effects : Incorporate polarizable continuum models (PCM) to account for solvation in theoretical calculations.
  • Error analysis : Quantify uncertainties in experimental measurements (e.g., ±0.1 eV in HOMO-LUMO gaps) and report confidence intervals .

Q. What strategies are effective for studying the catalytic potential of this compound in transition-metal complexes?

Focus on mechanistic elucidation:

  • Single-crystal XRD : Resolve metal-coordination geometries (e.g., η² vs. η⁴ binding modes) .
  • Kinetic isotope effects (KIE) : Probe rate-determining steps in catalytic cycles (e.g., C–H activation).
  • EPR spectroscopy : Detect radical intermediates in oxidative coupling reactions . Conflicting reactivity data (e.g., divergent product ratios) should be analyzed using multivariate statistical tools to identify hidden variables (e.g., trace moisture) .

Methodological Best Practices

Q. How should researchers handle contradictory spectral data during characterization?

  • Triangulate data : Cross-validate NMR, IR, and mass spectrometry results. For example, an unexpected ¹H NMR peak may align with an IR stretch at 2100 cm⁻¹ (C≡C), confirming structural integrity .
  • Replicate experiments : Repeat syntheses with independent batches of starting materials to rule out impurities .
  • Consult structural databases : Compare observed XRD patterns with CSD entries for analogous compounds .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal protective equipment (PPE) : Use nitrile gloves and safety goggles due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Spill management : Neutralize residues with silica gel or vermiculite, avoiding aqueous cleanup (risk of exothermic reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.